5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with an imidazole ring, along with phenyl and methoxyphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile, and the use of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole
- 5-(4-Chlorophenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole
- 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole
Uniqueness
5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
64997-34-8 |
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Molecular Formula |
C18H16N2OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H16N2OS/c1-21-15-9-7-14(8-10-15)17-16(13-5-3-2-4-6-13)19-18-20(17)11-12-22-18/h2-10H,11-12H2,1H3 |
InChI Key |
VVBXRIMXJYGECN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C3N2CCS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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